molecular formula C11H15BrN2O4S B15300647 Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate

Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate

Cat. No.: B15300647
M. Wt: 351.22 g/mol
InChI Key: SULODMUYWJOJLP-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate is a chemical compound with the molecular formula C11H15BrN2O4S It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate typically involves the reaction of 2-bromo-4-sulfamoylaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 2-bromo-4-sulfamoylaniline in an appropriate solvent (e.g., dichloromethane).
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The sulfamoyl group can participate in redox reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) and appropriate solvents (e.g., ethanol, dimethylformamide).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products Formed

    Substitution Reactions: Substituted phenylcarbamates.

    Hydrolysis: 2-bromo-4-sulfamoylaniline and carbon dioxide.

    Oxidation and Reduction: Oxidized or reduced derivatives of the sulfamoyl group.

Scientific Research Applications

Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-bromophenyl)carbamate: Similar structure but lacks the sulfamoyl group.

    Tert-butyl (2-bromo-4-nitrophenyl)carbamate: Contains a nitro group instead of a sulfamoyl group.

Uniqueness

Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate is unique due to the presence of both bromine and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15BrN2O4S

Molecular Weight

351.22 g/mol

IUPAC Name

tert-butyl N-(2-bromo-4-sulfamoylphenyl)carbamate

InChI

InChI=1S/C11H15BrN2O4S/c1-11(2,3)18-10(15)14-9-5-4-7(6-8(9)12)19(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17)

InChI Key

SULODMUYWJOJLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)Br

Origin of Product

United States

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